molecular formula C15H31N5O6 B162036 (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid CAS No. 130059-78-8

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid

Cat. No.: B162036
CAS No.: 130059-78-8
M. Wt: 377.44 g/mol
InChI Key: FTXFPWGSRDWVOW-QVRDIQFFSA-N
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Description

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid is a synthetic polypeptide composed of lysine and a repeating tripeptide sequence of alanyl-alanyl-alanine. This compound is part of the broader class of poly(amino acids), which are known for their potential applications in various fields such as biomedicine, nanotechnology, and materials science. The unique sequence and structure of poly(lysine(alanyl-alanyl-alanine)) endow it with specific properties that make it suitable for diverse scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin support.

    Sequential addition of protected amino acids: (lysine, alanyl-alanyl-alanine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: of the amino acid side chains and cleavage of the peptide from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods: While SPPS is suitable for laboratory-scale synthesis, industrial production may involve solution-phase synthesis or chemoenzymatic methods to achieve higher yields and scalability. These methods often require optimization of reaction conditions, such as temperature, pH, and solvent systems, to ensure efficient polymerization and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups in lysine can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction of disulfide bonds (if present) can be achieved using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides in organic solvents.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Free thiols or reduced peptides.

    Substitution: Functionalized peptides with varying side chains.

Scientific Research Applications

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and polymerization techniques.

    Biology: Employed in cell culture studies to enhance cell adhesion and proliferation.

    Medicine: Investigated for drug delivery systems due to its biocompatibility and ability to form nanoparticles.

    Industry: Utilized in the development of biodegradable plastics and eco-friendly materials.

Mechanism of Action

The mechanism of action of poly(lysine(alanyl-alanyl-alanine)) is primarily based on its interaction with biological membranes and proteins. The lysine residues provide positive charges that facilitate binding to negatively charged cell membranes, enhancing cellular uptake. The alanyl-alanyl-alanine sequence contributes to the structural stability and hydrophobic interactions, promoting self-assembly into nanoparticles or hydrogels. These properties make it an effective carrier for drug delivery and a scaffold for tissue engineering.

Comparison with Similar Compounds

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can be compared with other poly(amino acids) such as:

    Poly(lysine): Similar in terms of lysine content but lacks the specific alanyl-alanyl-alanine sequence, resulting in different structural and functional properties.

    Poly(glutamic acid): Contains glutamic acid instead of lysine, leading to different charge properties and applications.

    Poly(aspartic acid): Another poly(amino acid) with distinct properties due to the presence of aspartic acid.

The uniqueness of poly(lysine(alanyl-alanyl-alanine)) lies in its specific sequence, which imparts unique structural and functional characteristics, making it suitable for specialized applications in biomedicine and materials science.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4.C6H14N2O2/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16;7-4-2-1-3-5(8)6(9)10/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16);5H,1-4,7-8H2,(H,9,10)/t4-,5-,6-;5-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXFPWGSRDWVOW-QVRDIQFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156328
Record name Poly(lysine(alanyl-alanyl-alanine))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130059-78-8
Record name Poly(lysine(alanyl-alanyl-alanine))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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